molecular formula C6H13N3S B1299359 4-Methylpiperazine-1-carbothioamide CAS No. 33860-28-5

4-Methylpiperazine-1-carbothioamide

Cat. No. B1299359
CAS RN: 33860-28-5
M. Wt: 159.26 g/mol
InChI Key: QFACSDPLAUCZBD-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carbothioamide (4-MPipzcdt) is a chemical compound that has been the subject of various studies due to its ability to form complexes with different metals. These complexes have been synthesized and characterized through various analytical techniques, revealing their potential applications in fields such as antimicrobial activity and enzyme inhibition .

Synthesis Analysis

The synthesis of 4-MPipzcdt complexes involves the reaction of the ligand with metal salts to form compounds with varying stoichiometries and coordination geometries. For instance, mixed-ligand complexes with manganese (II) and iron (II) have been prepared, characterized by their high spin cis-distorted octahedral structures for manganese and a spin free–spin paired equilibrium in distorted octahedral structures for iron . Similarly, complexes with zinc (II), cadmium (II), and mercury (II) have been synthesized, with some exhibiting antimicrobial and antileukemic activities .

Molecular Structure Analysis

The molecular structure of 4-MPipzcdt complexes has been elucidated using various spectroscopic techniques. For example, the manganese (II) complexes exhibit high spin cis-distorted octahedral structures, while the iron (II) complexes show a spin free–spin paired equilibrium . The structure of a terbium complex with a related ligand has been proposed based on IR, Raman, and electron absorption and emission techniques .

Chemical Reactions Analysis

The chemical reactivity of 4-MPipzcdt complexes has been explored through their interactions with biological targets. Some zinc and mercury complexes have been screened for their in vitro antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli . Additionally, the copper (II) complexes of a related ligand, 4-MPipzcbmH, have been investigated for their enzyme inhibition properties against lipase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-MPipzcdt complexes have been extensively studied. Elemental analyses, molar conductance, infrared and electronic absorption spectral studies, and room temperature magnetic susceptibility measurements have been used to characterize these complexes . The copper (II) complexes have been further analyzed using thermogravimetric analysis (TGA), fluorescence, mass, and solution electronic absorption spectral studies, as well as XRD and cyclic voltammetry, revealing their paramagnetic nature and potential fluorescence properties .

Scientific Research Applications

Corrosion Inhibition

  • Application : 4-Methylpiperazine-1-carbothioamide derivatives, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC), have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition efficiency for steel in acidic environments, making them valuable in industrial applications to prevent metal corrosion (About et al., 2020).

Anticancer Activity

  • Application : Certain derivatives of this compound exhibit notable anticancer activity. These compounds have been evaluated for their potential in cancer treatment, showing promising results in inhibiting the growth of cancer cells (Al-Abdullah et al., 2015).

Antimicrobial Activity

  • Application : Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds have shown potent activity against a range of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Al-Mutairi et al., 2019).

Anticonvulsant Effects

  • Application : Certain derivatives have been synthesized and evaluated for their anticonvulsant effects using various models of experimental epilepsy. These studies suggest potential applications in the treatment of seizure disorders (Malik et al., 2013).

Molecular Docking Studies

  • Application : The compound has been involved in molecular docking studies to understand its interactions with biological targets. These studies are crucial in drug design and discovery, aiding in the development of new therapeutics (Radwan et al., 2019).

Future Directions

The future directions for research on 4-Methylpiperazine-1-carbothioamide could involve further exploration of its potential biological activities and applications. For instance, the synthesis and evaluation of its derivatives for potential anticancer activity could be a promising area of research .

properties

IUPAC Name

4-methylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFACSDPLAUCZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366573
Record name 4-methylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33860-28-5
Record name 4-methylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-carbothioamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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